molecular formula C17H18F3NO3S B6385111 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261942-42-0

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6385111
CAS RN: 1261942-42-0
M. Wt: 373.4 g/mol
InChI Key: KMXQKGFQGOIMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% (5-BTMP) is a chemical compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 105-106°C, and is soluble in water, alcohol, and ether. 5-BTMP is used in a wide range of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-platelet effects.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has a variety of biochemical and physiological effects. It is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-platelet effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of 5-LOX can lead to a decrease in the production of leukotrienes, which can have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced with a high degree of purity. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is not very soluble in water, and therefore may not be suitable for certain experiments. Additionally, the effects of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% may vary depending on the concentration used, and it may not be suitable for experiments that require precise control of the concentration of the compound.

Future Directions

There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%. One potential direction is the use of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% to study the effects of drugs and other compounds on biochemical and physiological processes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used to study the effects of various compounds on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other compounds. Finally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% could be used to develop new methods of synthesis and new applications for the compound.

Synthesis Methods

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is synthesized from 4-t-butylsulfamoylphenol, which is reacted with 3-trifluoromethylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 150-160°C, and the resulting product is 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95%, with a purity of 95%.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is also used to study the mechanism of action of drugs and other compounds, as well as to study biochemical and physiological effects. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol, 95% is used in laboratory experiments to study the effects of various compounds on cells and organisms.

properties

IUPAC Name

N-tert-butyl-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-11(5-7-15)12-8-13(17(18,19)20)10-14(22)9-12/h4-10,21-22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQKGFQGOIMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol

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